9H-fluoren-9-ylmethyl N-[(1S)-2-(tert-butoxy)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate
Overview
Description
Scientific Research Applications
Crystal Structure Analysis : In the study of N-(Fluoren-9-ylmethoxycarbonyl)-l-isoleucine, the crystal structure of this fluorenylmethoxycarbonyl compound is examined, highlighting its slightly pyramidalized molecular plane and intermolecular hydrogen bonds, which are essential for understanding its interaction in complex molecular systems (Yamada, Hashizume, Shimizu, & Deguchi, 2008).
Solid-Phase Synthesis Applications : A study on the use of fluorenylmethoxycarbonyl-protected hydroxylamines in solid-phase synthesis demonstrates its utility in creating N-alkylhydroxamic acids, crucial for developing various biochemical compounds (Mellor & Chan, 1997).
Synthesis of Complex Organic Compounds : The synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid from N‐Fmoc‐thiourea highlights the role of fluorenylmethoxycarbonyl compounds in creating complex organic structures, important for pharmaceutical and chemical research (Le & Goodnow, 2004).
Quantum-Chemical Studies : Research on N-substituted 9H-fluoren-9-imines reacting with difluorocarbene provides insights into the regioselectivity of cycloaddition reactions involving fluorenylmethoxycarbonyl compounds, which is significant for designing specific organic reactions (Novikov et al., 2006).
Synthesis of Dipeptidyl Ureas : A study on the synthesis of 2,4,5-trichlorophenyl-(9H-fluoren-9-ylmethoxycarbonylamino)methylcarbamates shows its use as a building block for creating dipeptidyl urea esters, important in peptide synthesis and pharmaceutical applications (Babu & Kantharaju, 2005).
Protecting Groups in Peptide Synthesis : The use of the fluorenylmethoxycarbonyl group as a protecting group for hydroxy-groups in peptide synthesis demonstrates its versatility and efficiency in organic synthesis, particularly in the context of synthesizing oligonucleotides and peptides (Gioeli & Chattopadhyaya, 1982).
properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-[methoxy(methyl)amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5/c1-24(2,3)31-15-21(22(27)26(4)29-5)25-23(28)30-14-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,14-15H2,1-5H3,(H,25,28)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZGMPRIGILXOT-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)N(C)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)N(C)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9H-fluoren-9-ylmethyl N-[(1S)-2-(tert-butoxy)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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